molecular formula C13H17NO3 B075750 N-Benzoyl-L-leucine CAS No. 1466-83-7

N-Benzoyl-L-leucine

Cat. No. B075750
CAS RN: 1466-83-7
M. Wt: 235.28 g/mol
InChI Key: POLGZPYHEPOBFG-NSHDSACASA-N
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Description

N-Benzoyl-L-leucine is a derivative of leucine . It has an empirical formula of C13H17NO3 and a molecular weight of 235.28 . It is used in peptide synthesis .


Synthesis Analysis

N-Benzoyl-L-leucine is suitable for C-H activation and solution phase peptide synthesis . It has been employed in the Young test to assess the amount of racemization in peptide coupling .


Molecular Structure Analysis

The molecular structure of N-Benzoyl-L-leucine is represented by the SMILES string CC(C)CC@Hc1ccccc1)C(O)=O . The InChI key is POLGZPYHEPOBFG-NSHDSACASA-N .


Chemical Reactions Analysis

N-Benzoyl-L-leucine is involved in C-H Activation and solution phase peptide synthesis . It has been used in the Young test to assess the amount of racemization in peptide coupling .


Physical And Chemical Properties Analysis

N-Benzoyl-L-leucine is a powder with an optical activity of [α]20/D −10.0±1°, c = 1% in methanol . It is soluble in methanol at 50 mg/mL, forming a clear, colorless solution .

Scientific Research Applications

Peptide Synthesis

“N-Benzoyl-L-leucine” is used in peptide synthesis . It is a reagent type suitable for solution phase peptide synthesis . This compound plays a crucial role in the formation of peptides, which are short chains of amino acid monomers linked by peptide bonds.

C-H Activation

This compound is a ligand suitable for C-H activation . C-H activation is a type of reaction that involves the cleavage of a carbon-hydrogen bond and the formation of a new bond to the carbon atom. This process is fundamental to many chemical transformations, including those used in the pharmaceutical industry.

Young Test

“N-Benzoyl-L-leucine” is employed in the Young test to assess the amount of racemization in peptide coupling . Racemization is a process that causes a loss of chirality, leading to the formation of a racemic mixture. The Young test helps to measure this phenomenon, which is particularly important in the synthesis of peptides and proteins.

Inclusion Complexes with β-Cyclodextrin

“N-Benzoyl-L-leucine” forms inclusion complexes with β-cyclodextrin . These complexes are studied using Raman spectroscopy, which provides valuable information about the molecular interactions between the guest (N-Benzoyl-L-leucine) and the host (β-cyclodextrin) molecules .

Chiral Recognition

The inclusion complexes of “N-Benzoyl-L-leucine” with β-cyclodextrin have been used to detect chiral recognition by Raman spectroscopy . Chiral recognition is a fundamental process in many biological systems and is crucial for the development of chiral drugs.

Chemical Properties Study

“N-Benzoyl-L-leucine” is also used in the study of its chemical properties . Its properties such as solubility, optical activity, and functional groups are studied, which are essential for understanding its behavior in different chemical environments .

properties

IUPAC Name

(2S)-2-benzamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLGZPYHEPOBFG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316374
Record name Benzoyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-leucine

CAS RN

1466-83-7
Record name Benzoyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1466-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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